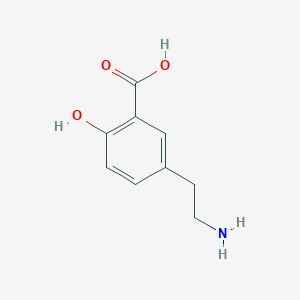

5-(2-Aminoethyl)-2-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Aminoethyl)-2-hydroxybenzoic acid, also known as 5-Aminosalicylic acid (5-ASA), is a derivative of salicylic acid and is a commonly used drug in the treatment of inflammatory bowel disease (IBD). 5-ASA has been used for over 40 years in the management of IBD and is one of the most widely used drugs for this condition. 5-ASA is an important component of IBD therapy and has been shown to be effective in reducing the symptoms of IBD. In addition, 5-ASA has been studied in the treatment of other gastrointestinal diseases, such as ulcerative colitis, Crohn's disease, and irritable bowel syndrome.

Scientific Research Applications

- Summary : A study used a rapid crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for regenerative applications . The hydrogels were characterized by rheology, swelling assays, protein release, and barrier function against dextran diffusion .

- Methods : The hydrogels were synthesized and characterized using proton nuclear magnetic resonance (NMR), ultraviolet visibility spectrometry, size exclusion chromatography, and pH sensitivity . Gelation testing was done both visually and through NMR .

- Results : The hydrogels showed successful and rapid crosslinking. Biocompatibility was assessed in the presence of human dermal fibroblasts and keratinocytes, showing continued proliferation with or without the hydrogel .

- Summary : Lipid Polymer Hybrid Nanomaterials have been used for mRNA Delivery . An N1,N3,N5-tris(2-aminoethyl)benzene-1,3,5-tricarboxamide (TT) derived lipid-like nanomaterial (TT3-LLN) was developed which was capable of effectively delivering multiple types of mRNA .

- Methods : A series of biodegradable and biocompatible polymer materials were incorporated into the formulation of TT3-LLNs to develop Lipid Polymer Hybrid Nanoparticles (LPNs). mRNA delivery efficiency of different LPNs were evaluated and a systematic orthogonal optimization was further carried out .

- Results : PLGA4-7 LPNs displayed significantly enhanced delivery of two types of mRNA in three different human cell lines as compared with TT3-LLNs .

- Summary : 2-Aminoethyl methacrylate (AEMA)–modified hyaluronic acid (HA) hydrogels were developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .

- Methods : The hydrogels were developed with tunable swelling, degradation, and rheological properties .

- Results : The hydrogels were successful in maintaining the native spherical and stemness of human dental pulp stem cells (DPSCs) .

Regenerative Medicine

mRNA Delivery

Stem Cell Research

properties

IUPAC Name |

5-(2-aminoethyl)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-4-3-6-1-2-8(11)7(5-6)9(12)13/h1-2,5,11H,3-4,10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHVULDKNLJNRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649676 |

Source

|

| Record name | 5-(2-Aminoethyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Aminoethyl)-2-hydroxybenzoic acid | |

CAS RN |

4900-26-9 |

Source

|

| Record name | 5-(2-Aminoethyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4900-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B1294025.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B1294029.png)

![[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294031.png)

![6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1294034.png)